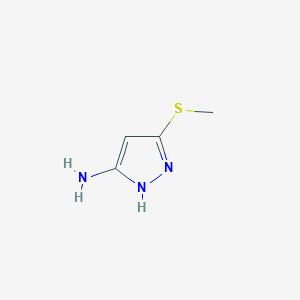

3-(Methylthio)-1H-pyrazol-5-amine

Descripción general

Descripción

3-(Methylthio)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methylthio group at the 3-position and an amino group at the 5-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(methylthio)propanal with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Halogenation Reactions

The electron-rich pyrazole ring facilitates electrophilic halogenation. Studies on structurally similar 3-aryl-1H-pyrazol-5-amines demonstrate regioselective halogenation at the C4 position using N-halosuccinimides (NXS) under mild conditions .

Table 1: Halogenation Conditions and Yields

| Halogenating Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| NBS (Br) | DMSO | RT | 95 | 4-Bromo-3-(methylthio)-1H-pyrazol-5-amine |

| NIS (I) | DMSO | RT | 90 | 4-Iodo-3-(methylthio)-1H-pyrazol-5-amine |

| NCS (Cl) | DMSO | RT | 68 | 4-Chloro-3-(methylthio)-1H-pyrazol-5-amine |

Mechanistic Insight:

- DMSO acts as both solvent and catalyst, polarizing the NXS to generate electrophilic halogens.

- The amino group directs electrophilic attack to the C4 position via resonance stabilization.

Multicomponent Reactions

The amino group participates in condensation reactions, forming fused heterocycles. For instance, pyrazol-5-amines react with arylglyoxals to yield pyrazolo-fused 1,7-naphthyridines or pyrazolo[3,4-b]pyridines .

Example Reaction with Arylglyoxals: Key Features:

- Solvent: Ethanol or water.

- Catalyst: Often acid-free or using mild Lewis acids.

- Yield: Ranges from 70–85% for analogous systems.

Reductive Amination

The primary amine can engage in reductive amination with aldehydes or ketones. A solvent-free protocol for similar pyrazol-5-amines involves imine formation followed by NaBH₄ reduction, yielding N-alkylated derivatives .

General Procedure:

- Condensation with aldehydes (e.g., p-methoxybenzaldehyde) at 120°C under solvent-free conditions.

- In situ reduction with NaBH₄ in methanol.

- Isolation by chromatography (DCM/MeOH).

Typical Yield: 88% for N-(4-methoxybenzyl)-substituted analogs .

Nucleophilic Substitution

The methylthio group can be displaced by stronger nucleophiles (e.g., amines, alkoxides) under basic conditions, though direct examples require extrapolation from related compounds.

Hypothetical Reaction:

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicides and Fungicides

3-(Methylthio)-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. These compounds are essential for enhancing crop yields and protecting against pests. The compound's ability to modify biological pathways makes it an attractive candidate for developing new agricultural chemicals that can effectively control weeds and fungal diseases while minimizing environmental impact .

Pharmaceutical Development

Drug Discovery

In pharmaceutical research, this compound is explored for its potential as a therapeutic agent. Its unique chemical structure allows it to interact favorably with various biological targets, making it a promising lead compound in drug development. Studies have shown that derivatives of this pyrazole can exhibit significant activity against specific diseases, including infections caused by multidrug-resistant strains of bacteria .

Case Study: Tuberculosis Treatment

Recent research has focused on synthesizing derivatives of pyrazolo[3,4-b]pyridine, which includes this compound as a precursor. These derivatives have demonstrated potential efficacy against Mycobacterium tuberculosis, particularly in overcoming resistance issues associated with existing treatments .

Material Science

Polymer and Coating Applications

The compound is utilized in formulating specialty materials such as polymers and coatings. Its properties can enhance durability and resistance to environmental factors, making it suitable for applications in various industries including construction and automotive .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound acts as a reagent in various techniques used for detecting and quantifying other compounds. This application is crucial for quality control in manufacturing processes where precise measurements are required to ensure product integrity .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Agricultural Chemistry | Herbicides and Fungicides | Intermediate for agrochemicals to enhance crop yields and pest protection |

| Pharmaceutical Development | Drug Discovery | Potential therapeutic agent; active against multidrug-resistant infections |

| Material Science | Specialty Materials | Used in polymers and coatings to improve durability and environmental resistance |

| Analytical Chemistry | Reagent in Analytical Techniques | Aids in detection and quantification of compounds for quality control |

Mecanismo De Acción

The mechanism of action of 3-(Methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylthio and amino groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

3-(Methylthio)propanal: A precursor in the synthesis of 3-(Methylthio)-1H-pyrazol-5-amine.

1H-pyrazol-5-amine: A structurally similar compound lacking the methylthio group.

3-(Methylthio)propionic acid: Another sulfur-containing compound with different functional groups.

Uniqueness

This compound is unique due to the combination of the pyrazole ring, methylthio group, and amino group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Actividad Biológica

3-(Methylthio)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methylthio-substituted precursors with appropriate reagents. For instance, a study described a straightforward synthesis pathway that included the reaction of 4-(1-methyl benzimidazol-2-yl) derivatives with various nucleophiles, yielding several bioactive compounds, including this compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have been tested against a range of bacterial and fungal strains. The synthesized pyrazole derivatives demonstrated notable antibacterial and antifungal activities in vitro, suggesting their potential use as antimicrobial agents .

Anticancer Activity

The pyrazole scaffold, which includes this compound, has been recognized for its anticancer properties. Studies have shown that compounds containing the pyrazole moiety can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, derivatives have been reported to exhibit IC50 values in the low micromolar range against these cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer effects, this compound has been investigated for anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation . Furthermore, pyrazole derivatives have shown promise in various pharmacological activities, including antidepressant and antimalarial effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Studies : A series of compounds derived from pyrazole were tested against multiple microbial strains, demonstrating effective inhibition rates that suggest potential for development into new antimicrobial therapies .

- Anticancer Efficacy : In vitro assays revealed that certain derivatives significantly reduced cell viability in various cancer cell lines. For instance, one study reported IC50 values as low as 0.49 µM for specific pyrazole derivatives against MCF7 cells .

- Inflammation Modulation : Research indicated that some pyrazole derivatives could inhibit pro-inflammatory cytokines, showcasing their role in managing inflammatory diseases .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-methylsulfanyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDQUSJACEGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601214 | |

| Record name | 3-(Methylsulfanyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117736-74-0 | |

| Record name | 5-(Methylthio)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117736-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfanyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the methylthio group in 3-(Methylthio)-1H-pyrazol-5-amine for the synthesis described in the paper?

A1: While the paper doesn't delve into the specific reactivity of the methylthio group, its presence is crucial. The synthesis of pyrazolo(1,5-a)pyrimidine derivatives relies on the reaction of 4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (3) with various reagents []. This suggests that the methylthio group, either directly or indirectly, participates in the reaction mechanism, potentially acting as a leaving group or directing the regioselectivity of the reaction. Further studies focusing on the detailed reaction mechanism would be needed to elucidate its exact role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.